molecular formula C12H14O3S B3068302 Cyclopent-3-en-1-yl 4-methylbenzenesulfonate CAS No. 36367-85-8

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate

Cat. No. B3068302
CAS RN: 36367-85-8
M. Wt: 238.3 g/mol
InChI Key: RRAUUFGVZBARFB-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H14O3S and a molecular weight of 238.30 . It is used in research and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is represented by the SMILES string: O=S(OC1CC=CC1)(C2=CC=C©C=C2)=O . This indicates that the compound contains a cyclopentene ring attached to a 4-methylbenzenesulfonate group.

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclopent-3-en-1-yl 4-methylbenzenesulfonate, as an intermediate, has been utilized in the synthesis of various complex organic compounds. For example, in the synthesis of betulin 3,28-di-O-tosylate, it plays a role in forming a complex structure with multiple cyclohexane and cyclopentane rings (Peipiņš et al., 2014).

Chemical Synthesis and Catalysis

  • The compound is also used in the preparation of alkylidenecyclopropanes, serving as an intermediate for the synthesis of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions. This demonstrates its utility in facilitating complex chemical transformations (Ojo et al., 2014).

Reactivity Studies

  • Reactivity studies with cyclopent-3-en-1-yl 4-methylbenzenesulfonate have been performed to understand its interaction with different nucleophiles. Such studies help in predicting its behavior in various chemical processes and its potential applications in the synthesis of diverse organic molecules (Forcellini et al., 2015).

Application in Organic Chemistry

  • In organic chemistry, cyclopent-3-en-1-yl 4-methylbenzenesulfonate is used in rearrangement reactions, which are fundamental for creating new molecular structures. Such rearrangements have been studied for their applications in synthesizing novel compounds (Closson & Kwiatkowski, 1965).

Use in Medicinal Chemistry

  • The compound finds applications in medicinal chemistry, such as in the synthesis of multifunctional drug candidates. Its structural properties enable the formation of complex molecules with potential therapeutic applications (Li et al., 2014).

Industrial Applications

  • Cyclopent-3-en-1-yl 4-methylbenzenesulfonate is also used in industrial applications like the synthesis of antioxidants for lubricating oils. This demonstrates its versatility and utility in various industrial processes (Habib et al., 2014).

Environmental Chemistry

  • The compound's role in environmental chemistry is highlighted through its use in the study of corrosion inhibition, indicating its potential in protecting metals against corrosion (Ehsani et al., 2015).

properties

IUPAC Name

cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAUUFGVZBARFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopent-3-ene-1-ol (200 mg, 2.38 mmol) was dissolved in pyridine (2.5 ml) and p-toluenesulfonyl chloride (558 mg, 2.92 mmol) was added portionwise at 0° C. After the addition was completed the reaction mixture was stirred at 0° C. for 3 h and then kept in the fridge overnight. Then it was poured into to a mixture of ice and diluted HCl (pH ˜5). The solid was filtered off, washed with diluted HCl and dried to obtain the title compound as off-white solid (447 mg, 79%). MS (EI): 256.2 (M+NH4)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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